molecular formula C13H9Cl2NO3S B5557300 Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B5557300
M. Wt: 330.2 g/mol
InChI Key: TZTNJHQHNQQEPB-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C13H9Cl2NO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a 2,4-dichlorobenzoyl group attached to the amino group of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a suitable catalyst to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-(benzoylamino)thiophene-2-carboxylate

Uniqueness

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is unique due to the presence of the 2,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a lead compound in drug discovery and its utility in materials science .

Properties

IUPAC Name

methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNJHQHNQQEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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